![molecular formula C15H13FO2 B567598 [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid CAS No. 1365272-72-5](/img/structure/B567598.png)
[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid
Overview
Description
[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid: is an organic compound with the molecular formula C15H13FO2 This compound is characterized by the presence of a biphenyl structure substituted with a fluoro and methyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro or methyl groups, potentially leading to the formation of de-fluorinated or demethylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that fluorinated compounds can exhibit enhanced biological activity compared to their non-fluorinated counterparts. In particular, [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid has been explored as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Studies have shown that compounds with similar structures can induce synthetic lethality in cancer cells lacking the MTAP gene, suggesting a promising avenue for targeted cancer therapies .
2. Anti-inflammatory Properties
Fluorinated phenylacetic acids have been investigated for their anti-inflammatory effects. The introduction of fluorine atoms can modify the electronic properties of the molecule, potentially enhancing its interaction with biological targets involved in inflammatory pathways. Preliminary studies suggest that derivatives of phenylacetic acid can inhibit pro-inflammatory cytokine production, providing a basis for further investigation into their therapeutic potential .
Agricultural Applications
1. Plant Growth Regulation
this compound has been studied for its role in plant growth regulation. Research indicates that phenylacetic acid derivatives can influence plant metabolism and stress responses, enhancing resistance to pathogens such as Sclerotinia sclerotiorum. In experiments, the application of phenylacetic acid was shown to reduce the incidence of disease while promoting healthier plant growth .
2. Herbicide Development
The compound's structural characteristics make it a candidate for developing new herbicides. Its ability to modulate plant growth pathways can be harnessed to create selective herbicides that target specific weeds without affecting crop plants. Ongoing research focuses on optimizing these compounds for efficacy and safety in agricultural settings .
Case Studies
Mechanism of Action
The mechanism of action of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluoro and methyl groups, along with the acetic acid moiety, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [4-Fluoro-3-methoxyphenyl]acetic acid
- [3-Fluoro-4-methylphenyl]acetic acid
- [4-Fluoro-3-phenyl]acetic acid
Comparison: Compared to similar compounds, [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is unique due to the presence of both fluoro and methyl groups on the biphenyl structure. This combination of substituents can influence its chemical reactivity, biological activity, and overall properties. For instance, the fluoro group can enhance binding affinity to certain biological targets, while the methyl group can affect the compound’s metabolic stability.
Biological Activity
[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, with the molecular formula and a molecular weight of 244.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Knoevenagel Condensation : This method involves the reaction of appropriate aryl aldehydes with acetic acid derivatives in the presence of a base.
- Esterification : The compound can also be synthesized by esterifying the corresponding carboxylic acid with an alcohol under acidic conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 11.29 - 77.38 |
These findings suggest that the compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines, showing promising results:
- Cell Line : HCT116 (colon cancer)
- IC50 Value : 0.64 µM
This compound has been identified as a potential lead for developing new anticancer agents due to its ability to inhibit tumor growth effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. SAR studies indicate that:
- Electron-Withdrawing Groups : The presence of fluorine enhances the compound's potency by increasing electron deficiency, which is favorable for binding to biological targets.
- Aryl Tail Modifications : Variations in the aryl groups attached to the acetic acid moiety significantly influence biological activity, suggesting that specific substitutions can enhance efficacy.
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in various cancer models, indicating a potential application in cancer therapy .
- Mechanism of Action : The compound's mechanism involves interaction with specific enzymes and receptors, potentially leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis .
Properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYQKWGCTXJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742917 | |
Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-72-5 | |
Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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